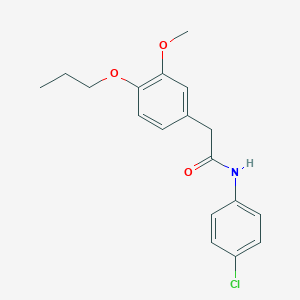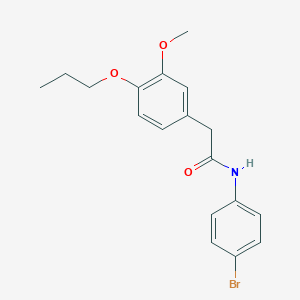![molecular formula C7H4N2O4 B458946 5-硝基苯并[d]噁唑-2(3H)-酮 CAS No. 3889-13-2](/img/structure/B458946.png)
5-硝基苯并[d]噁唑-2(3H)-酮
概述
描述
5-Nitrobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.18 .
Synthesis Analysis
The synthesis of 2-substituted benzoxazole derivatives, which could potentially include 5-Nitrobenzo[d]oxazol-2(3H)-one, has been reported from 2-(benzo[d]oxazol-2-yl)aniline . Another study reported the synthesis of 4-(oxazol-2-yl)-18-norisopimarane derivatives . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has also been developed .Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 14 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
5-Nitrobenzo[d]oxazol-2(3H)-one is a colorless viscous liquid . It has a molecular weight of 196.18 .科学研究应用
高度取代苯并[d]噁唑-5-基-1H-苯并[d]咪唑的合成:Chanda等人(2012年)的研究展示了一种新颖的合成方法,使用5-硝基苯并[d]噁唑-2(3H)-酮衍生物开发多样化的文库,可能适用于药物发现项目 (Chanda et al., 2012)。
巯基测定中的生物应用:Ellman(1959年)合成了一种水溶性芳香二硫化物衍生物,用于确定生物材料中的巯基,突显其在生物化学研究中的重要性 (Ellman, 1959)。
从氧迁移到氮的乙酰迁移合成:Ray和Ghosh(2010年)报道了苯[d]噁唑酮的合成,包括5-硝基苯并[d]噁唑-2(3H)-酮,通过Curtius反应和随后的环闭合,强调其在化学合成中的作用 (Ray & Ghosh, 2010)。
选择性荧光和比色传感器的开发:Ruan等人(2011年)使用5-硝基苯并[d]噁唑-2(3H)-酮衍生物制备选择性传感器,用于检测金属离子,展示其在分析化学中的实用性 (Ruan, Maisonneuve, & Xie, 2011)。
微生物转化和生物降解性研究:Schulz等人(2017年)研究了Pantoea ananatis对5-硝基苯并[d]噁唑-2(3H)-酮的转化,展示了其生物降解性及在农业和环境科学中的意义 (Schulz等人,2017)。
2,5-二氢-1,2,4-噁二唑的合成:Suga等人(1998年)探索了噁唑与亚硝基苯反应产生噁二唑的反应,突显了5-硝基苯并[d]噁唑-2(3H)-酮在有机化学中的作用 (Suga, Shi, & Ibata, 1998)。
安全和危害
未来方向
Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . Therefore, the potential applicability of this important pharmacophoric scaffold, including 5-Nitrobenzo[d]oxazol-2(3H)-one, is being explored by many researchers .
作用机制
Target of Action
Similar compounds have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, making them a common target for antiepileptic drugs .
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it may interact with vgscs, potentially inhibiting the influx of sodium ions, thereby reducing neuronal excitability .
Biochemical Pathways
Given its potential action on vgscs, it may influence the neuronal signaling pathways associated with these channels .
Pharmacokinetics
Its molecular weight is 179.13 , which is within the range generally favorable for oral bioavailability.
Result of Action
If it acts similarly to related compounds, it may reduce neuronal excitability, potentially leading to a decrease in the frequency and severity of epileptic seizures .
属性
IUPAC Name |
5-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPEXLRBRAERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294913 | |
| Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3889-13-2 | |
| Record name | 3889-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one produced in nature, and what is its ecological significance?
A1: 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is produced by the bacterium Pantoea ananatis, a member of the microbial community found on the roots of Abutilon theophrasti (velvetleaf) plants. [, ] This bacterium converts 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a detoxification product of the allelochemical benzoxazolin-2(3H)-one, into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one through a process requiring enzymes, nitrite, and hydrogen peroxide. [, ] This compound demonstrates inhibitory effects on the growth of Lepidium sativum (garden cress) seedlings, suggesting a potential role in plant-plant interactions and ecological competition. [] Interestingly, Abutilon theophrasti exhibits greater tolerance to this compound, indicating a potential mechanism for managing allelochemicals in its immediate environment. [, ]
Q2: What are the potential concerns regarding the agricultural use of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, despite its biodegradability?
A2: While 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is biodegradable, its potential use in agriculture raises concerns due to the inherent toxicity of nitroaromatic compounds to mammals. [] Further research is needed to fully understand the degradation pathway of this compound and to assess the potential risks associated with its presence in the environment and food chain.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B458863.png)


![3-Amino-10,12-bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B458870.png)
![2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B458872.png)

![N-(4-bromophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B458875.png)
![4-benzyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B458876.png)
![Ethyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B458878.png)
![2-{[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458880.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylpropanamide](/img/structure/B458881.png)
![N-(3,4-dichlorophenyl)-2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]propanamide](/img/structure/B458882.png)
![N-(3,4-dichlorophenyl)-2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458883.png)
![Methyl 4-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B458885.png)